2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene
Description
The compound 2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d][1,2,4]triazolo[4,5-e]pyrimidin-7-yl]thiophene is a heterocyclic molecule featuring a fused pyrazolo-triazolo-pyrimidine core substituted with a 2-chlorophenyl group and a thiophene moiety. The presence of the 2-chlorophenyl group may enhance lipophilicity and influence receptor binding, as seen in structurally related bioactive compounds .
Properties
Molecular Formula |
C16H9ClN6S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H9ClN6S/c17-11-4-1-2-5-12(11)23-14-10(8-19-23)15-20-21-16(22(15)9-18-14)13-6-3-7-24-13/h1-9H |
InChI Key |
XACYVZKQAUBRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate hydrazines with aldehydes or ketones to form pyrazoles, followed by cyclization with triazoles and subsequent functionalization to introduce the thiophene ring . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic amounts of piperidine in refluxing ethanol .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl moiety.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures
Common reagents used in these reactions include hydrazonoyl chlorides, aldehydes, and dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds based on similar structures have demonstrated selective inhibition of c-Met kinases, which are crucial in various cancers including non-small cell lung cancer and renal cell carcinoma. This class of compounds is being explored for their ability to modulate signaling pathways related to tumor growth and metastasis .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[5,4-d]pyrimidines exhibit significant antimicrobial activity. Compounds with similar structural features have been tested against various bacterial strains, showing promising results in inhibiting growth and viability . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Neurological Applications
There is emerging interest in the use of this compound in neurological disorders. The triazole and pyrazole rings are known to interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions like Huntington's disease and other neurodegenerative disorders .
Case Study 1: Anticancer Research
In a study focusing on the anticancer properties of pyrazolo[5,4-d]pyrimidine derivatives, several compounds were synthesized and tested for their efficacy against human cancer cell lines. One derivative exhibited an IC50 value in the low micromolar range against HCT-116 colon cancer cells, indicating strong antiproliferative activity . The study concluded that modifications at specific positions on the pyrazole ring could enhance potency and selectivity.
Case Study 2: Antimicrobial Testing
A series of synthesized compounds based on the pyrazolo[5,4-d]pyrimidine scaffold were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting potential as new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting the cell cycle progression and inducing apoptosis in cancer cells . The molecular docking simulations have confirmed its good fit into the CDK2 active site through essential hydrogen bonding .
Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
- Compound 6 (): 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one features a triazolo-thiadiazine fused to a pyrrolo-thiazolo-pyrimidine system. Unlike the target compound, it lacks a thiophene substituent but shares the triazolo-pyrimidine core. Its synthesis involves reaction with monochloroacetic acid, highlighting the reactivity of triazolo intermediates .
- Compound 13 (): 5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide includes a pyrido-pyrimidine and triazolo system. The 4-chlorophenyl substituent in this compound contrasts with the 2-chlorophenyl group in the target molecule, suggesting positional isomerism may affect electronic properties and binding affinity .
Thieno-Triazolo Systems
- WEB2086 (): 3-(4-[2-Chlorophenyl]-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-yl)-1-(4-morpholinyl)-1-propanone shares the 2-chlorophenyl-thieno-triazolo motif with the target compound. This compound is a known platelet-activating factor (PAF) receptor antagonist, underscoring the pharmacological relevance of chlorophenyl-triazolo hybrids .
Substituent Effects
Chlorophenyl Derivatives
Figure 19 ():
5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one demonstrates that chlorophenyl substituents at different positions (para vs. ortho) modulate electronic and steric properties. The 2-chlorophenyl group in the target compound may enhance π-π stacking in receptor binding compared to para-substituted analogs .- QDB Compound 057801-81-7 (): 2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine includes a 2-chlorophenyl-thieno-triazolo system. Its bromo substituent and diazepine ring differentiate it from the target compound, but the shared 2-chlorophenyl group suggests similar synthetic routes involving Suzuki coupling or nucleophilic substitution .
Comparative Data Table
Key Findings and Implications
- Structural Diversity: The target compound’s pyrazolo-triazolo-pyrimidine core is less common than triazolo-pyrimidine or thieno-triazolo systems but shares synthetic pathways involving cyclization and halogenated aryl intermediates .
- Substituent Impact : The 2-chlorophenyl group is recurrent in bioactive analogs (e.g., WEB2086), suggesting its role in enhancing target engagement through hydrophobic interactions .
- Pharmacological Potential: While direct activity data for the target compound is unavailable, structurally related triazolo-pyrimidines show promise as kinase inhibitors or receptor antagonists, warranting further investigation .
Biological Activity
The compound 2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene (CAS No. 900868-36-2) is a member of the pyrazolo[5,4-d]pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in cell cycle regulation. It has been shown to target cyclin-dependent kinases (CDKs), which are crucial for the progression of the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of pyrazolo[5,4-d]pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against lung cancer cell lines such as H1650 and A549.
- IC50 Values : The compound demonstrated IC50 values of approximately 1.91 µM for H1650 and 3.28 µM for A549, indicating potent inhibitory effects on cancer cell proliferation while being less toxic to normal cells (IC50 = 27.43 µM for GES-1) .
Mechanistic Insights
Studies have shown that the compound can:
- Inhibit colony formation in cancer cells.
- Induce apoptosis through intrinsic apoptotic pathways.
- Cause cell cycle arrest at the G2/M phase .
Comparative Biological Activity Table
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene | H1650 | 1.91 | CDK inhibition; Apoptosis induction |
| A549 | 3.28 | CDK inhibition; Apoptosis induction | |
| GES-1 | 27.43 | Less toxic to normal cells |
Case Studies and Research Findings
Several studies have highlighted the potential applications of pyrazolo[5,4-d]pyrimidine derivatives in cancer therapy:
- Study on Antiproliferative Activity : A study conducted on various triazolo-pyrimidine derivatives found that certain modifications enhanced their anticancer properties significantly .
- Synthesis and Evaluation : Another research focused on synthesizing new hybrids demonstrated that structural modifications could lead to improved biological activity against lung cancer cells .
- Antimicrobial Properties : Beyond anticancer effects, some derivatives have shown promising antimicrobial activity against various pathogens, suggesting a broader therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
